Product packaging for 2-furaldehyde oxime(Cat. No.:CAS No. 1121-47-7)

2-furaldehyde oxime

Cat. No.: B074160
CAS No.: 1121-47-7
M. Wt: 111.10 g/mol
InChI Key: UYTMLDBQFLIQJA-UHFFFAOYSA-N
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Description

2-Furaldehyde oxime, a versatile heterocyclic oxime, is a valuable synthetic intermediate and analytical reagent in research chemistry. Its structure, featuring a furan ring and an oxime functional group (-C=N-OH), enables diverse reactivity. A primary application is its role as a key precursor in organic synthesis, where it can undergo various transformations, including dehydration to nitriles or participation in cycloaddition reactions to construct more complex nitrogen- and oxygen-containing heterocycles. Furthermore, this compound acts as a potent chelating ligand in coordination chemistry and material science. The oxygen and nitrogen donor atoms allow it to form stable complexes with a wide range of metal ions. This property is exploited in catalysis, where metal-oxime complexes can serve as catalysts, and in analytical chemistry for the spectrophotometric determination and extraction of specific metals. Its mechanism of action as a ligand involves coordination through the nitrogen atom of the oxime group and potentially the oxygen of the furan ring, forming five-membered chelate rings that enhance complex stability. This product is provided For Research Use Only and is intended for use by qualified laboratory professionals in controlled settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B074160 2-furaldehyde oxime CAS No. 1121-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMLDBQFLIQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061521
Record name 2-Furancarboxaldehyde, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-47-7
Record name Furfural oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxaldehyde, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarboxaldehyde, oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Furaldehyde Oxime and Its Derivatives

Condensation Reactions for 2-Furaldehyde Oxime Formation

Reaction with Hydroxylamine (B1172632) and its Salts

The formation of this compound from 2-furaldehyde (commonly known as furfural) is readily achieved through a condensation reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride. fishersci.nofishersci.fithegoodscentscompany.com This reaction is a standard method for synthesizing oximes from aldehydes.

The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of furfural (B47365), followed by dehydration to yield the oxime. The reaction can be carried out under mild conditions, often at room temperature or with gentle heating. fishersci.nowikipedia.org For instance, complete conversion of furfural to this compound can be achieved by reacting it with hydroxylamine hydrochloride at 35 °C for 5 hours. fishersci.no The presence of a base, such as sodium carbonate, is often used to neutralize the hydrochloride salt and liberate the free hydroxylamine for the reaction. fishersci.no Interestingly, research has also shown that using mineral water as a solvent can accelerate the reaction and lead to high yields without the need for a specific catalyst, attributed to the presence of carbonate and sulphate salts. thegoodscentscompany.com

One-Pot Chemoenzymatic Synthesis from Biomass Feedstocks

A significant advancement in sustainable chemistry is the development of one-pot chemoenzymatic processes to produce this compound directly from biomass-derived feedstocks like xylose. nih.govfishersci.at This approach avoids the isolation and purification of the intermediate furfural, streamlining the synthesis and reducing waste. nih.gov

Integration of Xylose Dehydration and Furfural Oximation

This integrated, one-pot sequence begins with the acid-catalyzed dehydration of xylose to produce furfural. fishersci.nonih.gov Following the dehydration step, without separating the furfural, hydroxylamine hydrochloride and a neutralizing agent like sodium carbonate are introduced directly into the reaction mixture. fishersci.no The subsequent oximation reaction proceeds in the same vessel, converting the newly formed furfural into this compound. This chemoenzymatic sequence has been reported to achieve yields of over 78% for this compound from xylose. fishersci.nofishersci.at The reaction is typically stirred at a moderate temperature, for example 50 °C for 5 hours, to ensure the complete transformation of furfural. fishersci.no

Biphasic System Optimization in One-Pot Synthesis

The efficiency of the one-pot synthesis from xylose is significantly enhanced by employing a biphasic reaction system. nih.gov16streets.com This system typically consists of water and an organic solvent. The dehydration of xylose occurs in the aqueous phase, and the resulting furfural is continuously extracted into the organic phase. nih.govwikipedia.org This in-situ extraction is crucial as it prevents the degradation of furfural and suppresses side reactions that can occur in the high-temperature aqueous acidic environment. fishersci.no16streets.com

The choice of the organic solvent is critical for maximizing the furfural yield. Studies have examined various solvents, with 1,2-dichloroethane (B1671644) (DCE) being used effectively in a 1:1 v/v ratio with water. fishersci.nonih.gov This biphasic strategy, combined with a temporal compartmentalization approach where the dehydration and oximation steps are performed sequentially in the same pot, has proven highly effective. fishersci.nofishersci.at

Catalyzed Ammoximation Routes for this compound

Titanosilicate-Catalyzed Liquid-Phase Ammoximation

A clean and efficient alternative for synthesizing this compound is the liquid-phase ammoximation of furfural, which utilizes titanosilicate catalysts. fishersci.nlthegoodscentscompany.com This method involves reacting furfural with ammonia (B1221849) and hydrogen peroxide. fishersci.nlciteab.com A key advantage of this process is its high selectivity and conversion under optimized conditions.

The reaction mechanism is understood to proceed via two main pathways: the desired hydroxylamine route, which leads to the formation of this compound, and a competing imine route that produces undesired by-products like 2-furylamide and 2-furoic acid. fishersci.nlthegoodscentscompany.com

Research has systematically investigated the performance of different titanosilicate catalysts, including Ti-MOR, TS-1, and Ti-MWW. fishersci.nlthegoodscentscompany.comflybase.org Among these, Ti-MOR has demonstrated superior performance due to its high efficiency in promoting the formation of the hydroxylamine intermediate. fishersci.nlthegoodscentscompany.com Optimizing reaction conditions is crucial for maximizing yield and minimizing by-product formation. Using water as the solvent and adding hydrogen peroxide dropwise into the reaction system have been shown to effectively suppress the decomposition of hydroxylamine and the non-catalytic oxidation of furfural. fishersci.nlciteab.com Under such optimized conditions, the Ti-MOR catalyst can achieve both furfural conversion and oxime selectivity rates exceeding 97%. fishersci.nlciteab.com

Table 1: Comparative Performance of Titanosilicate Catalysts in Furfural Ammoximation Data compiled from studies on titanosilicate-catalyzed liquid-phase ammoximation. fishersci.nlthegoodscentscompany.com

CatalystFurfural Conversion (%)This compound Selectivity (%)Key Findings
Ti-MOR >97>97Superior performance due to high efficiency in hydroxylamine formation. fishersci.nlthegoodscentscompany.com
TS-1 Lower than Ti-MORLower than Ti-MORLess effective compared to Ti-MOR for this specific reaction. fishersci.nl
Ti-MWW Lower than Ti-MORLower than Ti-MORLess effective compared to Ti-MOR for this specific reaction. fishersci.nl

Hydroxylamine Route vs. Imine Route in Ammoximation

The synthesis of this compound via liquid-phase ammoximation of 2-furaldehyde with ammonia and hydrogen peroxide is a significant process that proceeds through two primary, competing mechanistic pathways: the hydroxylamine route and the imine route. fishersci.atfishersci.comfishersci.ca A detailed investigation of this reaction over titanosilicate catalysts has clarified the role of each pathway. fishersci.atfishersci.com

The hydroxylamine route is the desired pathway for the formation of the target product, this compound. fishersci.comfishersci.ca This route involves the initial oxidation of ammonia (NH₃) by an oxidant like hydrogen peroxide (H₂O₂) on the catalyst's active sites to form hydroxylamine (NH₂OH) as a key intermediate. wikipedia.org This in-situ generated hydroxylamine then undergoes a non-catalytic oximation reaction with 2-furaldehyde to yield the final oxime product. fishersci.cawikipedia.org The rate-controlling step in this pathway is often the formation of hydroxylamine. fishersci.at Catalysts such as Ti-MOR have demonstrated high efficiency in promoting hydroxylamine formation, thus favoring this productive route. fishersci.comfishersci.ca

Conversely, the imine route leads to the formation of undesired byproducts, including 2-furylamide and 2-furoic acid. fishersci.atfishersci.comfishersci.ca This pathway begins with the reaction of 2-furaldehyde with ammonia to form an imine intermediate. fishersci.cawikipedia.org In the absence of an oxidant, this imine is unstable and the reaction is reversible. fishersci.ca However, in the presence of hydrogen peroxide, the imine can be oxidized, leading to the aforementioned byproducts. fishersci.cawikipedia.org The formation of 2-furylamide and 2-furoic acid is a clear indicator that the imine route is occurring, and these byproducts are not observed in the non-catalytic reaction between 2-furaldehyde and hydroxylamine, confirming their origin from this specific pathway. fishersci.ca

Solvent Effects and Operating Conditions in Ammoximation

The efficiency and selectivity of 2-furaldehyde ammoximation are highly dependent on the solvent and operating conditions. fishersci.comfishersci.ca The choice of catalyst and reaction parameters is crucial for maximizing the yield of this compound while minimizing side reactions.

Research using titanosilicate catalysts like Ti-MOR, TS-1, and Ti-MWW has shown that Ti-MOR is a superior catalyst due to its high efficiency in forming the hydroxylamine intermediate. fishersci.comfishersci.ca The catalytic performance is intrinsically linked to its ability to catalyze hydroxylamine formation while suppressing its decomposition. fishersci.comfishersci.ca

Key operating conditions that have been optimized include:

Solvent: Water has been identified as a particularly effective solvent. fishersci.atfishersci.comfishersci.ca Its use helps to suppress the decomposition of the crucial hydroxylamine intermediate and prevents the non-catalytic oxidation of furfural, which can lead to byproducts. fishersci.comfishersci.ca

Oxidant Addition: The method of hydrogen peroxide (H₂O₂) addition is critical. A slow, dropwise addition of H₂O₂ into the reaction system is effective in minimizing unwanted side reactions. fishersci.comfishersci.cafishersci.fi

Under these optimized conditions—using a Ti-MOR catalyst, water as the solvent, and controlled H₂O₂ addition—both the conversion of 2-furaldehyde and the selectivity towards this compound can surpass 97%. fishersci.comfishersci.ca

The following table summarizes the performance of different titanosilicate catalysts in the ammoximation of 2-furaldehyde, highlighting the superiority of the Ti-MOR catalyst under optimized conditions.

CatalystFurfural Conversion (%)This compound Selectivity (%)Key Byproducts
Ti-MOR >97>97Minimal with optimized conditions
TS-1 Lower than Ti-MORLower than Ti-MOR2-furylamide, 2-furoic acid
Ti-MWW Lower than Ti-MORLower than Ti-MOR2-furylamide, 2-furoic acid

Table based on findings from studies on titanosilicate catalysts. fishersci.atfishersci.comfishersci.ca

Synthesis of Specific this compound Derivatives

Preparation of 5-Nitro-2-furaldehyde (B57684) Oxime

The synthesis of 5-nitro-2-furaldehyde oxime, a notable derivative, is achieved through a direct oximation reaction. A reported method involves the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. flybase.org

In a typical procedure, the reaction is carried out in a mixed solvent system of water and ethanol (B145695). flybase.org Sodium hydroxide (B78521) is used as the base to neutralize the hydrochloride and facilitate the reaction. flybase.org This process, conducted at room temperature, is efficient, providing the desired 5-nitro-2-furaldehyde oxime in a high yield of 80% after a three-hour reaction time. flybase.org The starting material, 5-nitro-2-furaldehyde, can be prepared via the hydrolysis of 5-nitrofurfural diacetate. uni.lufishersci.ca

ParameterValue
Starting Material 5-Nitro-2-furaldehyde
Reagents NH₂OH·HCl, NaOH
Solvent H₂O/EtOH (2:3)
Temperature Room Temperature
Time 3 hours
Yield 80%

Table summarizing the synthesis of 5-nitro-2-furaldehyde oxime. flybase.org

Synthesis of N-O-Alkyl Furfural Oxime Ethers

N-O-alkyl furfural oxime ethers represent a class of derivatives synthesized from this compound. These compounds have been synthesized and evaluated for various activities. fishersci.at The synthesis generally involves the alkylation of the hydroxyl group of this compound. One study reported the synthesis of a series of these ethers, including N-O-ethyl furfural oxime and N-O-isopropyl furfural oxime. fishersci.at It was observed that the biological activity of these N-O-alkyl furfural oxime ethers could be influenced by the length of the alkyl chain, with activity sometimes decreasing as the number of carbon atoms in the side chain increases. fishersci.at

Derivatization via [3+2] Cycloaddition Reactions

This compound and its derivatives serve as valuable precursors for synthesizing more complex heterocyclic structures through [3+2] cycloaddition reactions. This method relies on the transformation of the oxime into a nitrile oxide intermediate, which then acts as a 1,3-dipole.

The key step for utilizing oximes in [3+2] cycloadditions is the in-situ generation of a highly reactive nitrile oxide intermediate. chembeez.com Various methods have been developed for this transformation.

One common approach is the oxidation of the aldoxime. wikipedia.org For instance, 5-nitro-2-furaldehyde oxime can be converted into its corresponding chloro-oxime by treatment with N-chlorosuccinimide (NCS). flybase.org This chloro-oxime is a stable precursor that can then be treated with a base to eliminate HCl and generate the 5-nitrofuran-2-nitrile oxide in situ for subsequent cycloaddition. flybase.org

A more direct and mild method for generating nitrile oxides from oximes involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), which is itself generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide. epa.gov This reagent system efficiently converts aldoximes into nitrile oxides under mild conditions, allowing them to be trapped by a dipolarophile, such as an alkene or alkyne. epa.gov The reaction proceeds through the formation of an imidoyl iodide intermediate, which then eliminates hydrogen iodide (HI) with the help of a base like 2,6-lutidine to furnish the nitrile oxide. epa.gov This nitrile oxide readily undergoes [3+2] cycloaddition to produce valuable heterocyclic compounds like isoxazolines and isoxazoles. epa.govguidetopharmacology.org

Regioselectivity in Isoxazole (B147169) Formation

The formation of isoxazoles from this compound is a significant transformation in synthetic organic chemistry. A primary method for this synthesis is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition reaction. Current time information in Pyrenees Shire, AU.sciepub.com This process involves the in situ generation of 2-furfuryl nitrile oxide from this compound, which then reacts with a dipolarophile, such as an alkyne. sciepub.com

When 2-furfuryl nitrile oxide reacts with an unsymmetrical alkyne like ethyl propiolate, the reaction can yield two different regioisomers: a 3,5-disubstituted isoxazole and a 3,4-disubstituted isoxazole. sciepub.comutq.edu.iq Research indicates that the reaction predominantly favors the formation of the 3,5-disubstituted product, specifically ethyl 3-(2-furanyl)-isoxazole-5-carboxylate. sciepub.com The synthesis of the 3,4-disubstituted isomer is reported far less frequently, highlighting the inherent regioselectivity of this cycloaddition reaction. sciepub.com

Solvent Effects on Regioselectivity

The choice of solvent can play a crucial role in directing the outcome of chemical reactions, and the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide is no exception. Studies have been conducted to evaluate how solvent polarity influences the regioselectivity of the reaction between in situ generated 2-furfuryl nitrile oxide and ethyl propiolate. sciepub.comlhshorizon.com

An investigation into the use of various organic solvents revealed an unexpected trend. As the polarity of the solvent increases, the regioselectivity for the typically favored 3,5-disubstituted isoxazole decreases. sciepub.com The relative ratio of the 3,5-isomer to the 3,4-isomer was highest in less polar solvents like dichloromethane (B109758) and toluene (B28343) and lowest in the highly polar dimethyl sulfoxide (B87167) (DMSO). sciepub.com This phenomenon is attributed to the differing polarities of the transition states leading to the two products. The transition state for the 3,4-isomer is less polar than that for the 3,5-isomer. Consequently, more polar solvents can destabilize the more polar transition state, reducing the formation of the 3,5-disubstituted product and increasing the relative yield of the 3,4-isomer. sciepub.com

Table 1: Effect of Solvent Polarity on the Regioisomeric Ratio of Isoxazole Products

SolventRatio (3,5-isomer : 3,4-isomer)
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl Sulfoxide (DMSO)1.5 : 1
Data sourced from Rahman et al., 2017. sciepub.com

Vic-Dioxime Derivatives Bearing Semicarbazone Side Groups

A notable class of compounds developed through advanced synthetic methods are vic-dioxime derivatives that feature semicarbazone side groups. dergipark.org.trdergipark.org.tr These ligands are not synthesized directly from this compound but represent a related area of oxime chemistry. The synthesis involves the reaction of anti-chloroglyoxime with a semicarbazone derivative, such as semicarbazide (B1199961) hydrochloride. dergipark.org.trege.edu.tr

The reaction is typically carried out in a solvent like absolute ethanol. dergipark.org.tr For instance, the synthesis of anti-semicarbazideglyoxime involves dropwise addition of an aqueous solution of semicarbazide hydrochloride and a base to an ethanolic solution of anti-chloroglyoxime, followed by stirring overnight at room temperature. dergipark.org.tr These resulting vic-dioxime ligands are capable of forming mononuclear square-planar complexes with transition metals like Nickel(II), with a metal-to-ligand ratio of 1:2. dergipark.org.trege.edu.tr The structures of these novel ligands and their complexes are confirmed through various analytical techniques, including NMR, FT-IR, and elemental analysis. dergipark.org.trdergipark.org.tr

Table 2: Characterization Data for anti-Semicarbazideglyoxime (L¹H₂)

PropertyValue
Physical State Yellow solid
Yield 85%
Melting Point 182 °C
FT-IR (cm⁻¹) 3456 (NH₂), 3286 (N-H), 3107 (O-H), 1661 (C=O), 1605 (C=N oxime), 929 (N-O)
¹H NMR (DMSO-d₆, δ ppm) 11.35-10.30 (s, 2H, OH), 7.60 (s, 1H, CH=NOH), 7.41 (d, 2H, NH), 5.82 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) 160.11 (C=O), 149.71 (-NH-C=N-OH), 142.20 (CH=N-OH)
Data sourced from Babahan et al., 2007. dergipark.org.tr

Arylfurfural Oximes and Their Characterization

The synthesis of 5-arylfuran-2-carbaldehyde oximes, a direct class of derivatives, can be achieved through a convenient one-pot reaction. This method involves treating the parent 5-arylfuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalyst like piperidine.

The characterization of these synthesized arylfurfural oximes is performed using a suite of spectroscopic and analytical methods to confirm their structure and purity. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and elemental analysis. The data obtained from these analyses provide definitive evidence for the structure of the target compounds. For example, the FTIR spectrum shows a characteristic C=N oxime stretch, while NMR spectra reveal the specific chemical shifts for the aromatic, furan (B31954), and oxime protons and carbons.

Table 3: Spectroscopic and Analytical Data for Selected 5-Arylfuran-2-carbaldehyde Oximes

CompoundMelting Point (°C)Key FTIR Data (cm⁻¹)¹H NMR Data (δ ppm, CDCl₃)
5-(4'-Chlorophenyl)furan-2-carbaldehyde oxime 2021589.21 (C=N oxime), 1089.10 (C-Cl)7.87-7.49 (4H, m, arom.), 7.41 (1H, d, H-3), 6.84 (1H, d, H-4)
5-(4'-Bromophenyl)furan-2-carbaldehyde oxime 1861628.62 (C=N oxime), 1030.15 (C-Br)Not specified in source
Data sourced from Aslam et al.

Elucidation of Reaction Mechanisms and Kinetics

General Acid Catalysis in Oxime Formation

The formation of oximes, including 2-furaldehyde oxime, from aldehydes or ketones and hydroxylamine (B1172632) is a reaction that is characteristically subject to general acid catalysis. numberanalytics.comnih.govwikipedia.org This means that the reaction rate is increased by the presence of any species that can donate a proton, not just the hydronium ion (specific acid catalysis). wikipedia.org The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. numberanalytics.comscribd.comyoutube.com This initial addition is followed by the elimination of a water molecule to form the oxime. numberanalytics.commasterorganicchemistry.com

The reaction rate is significantly influenced by the pH of the medium. numberanalytics.com While the reaction is acid-catalyzed, if the pH is too low, the hydroxylamine nucleophile can be protonated, rendering it non-nucleophilic and thus slowing down the reaction. nih.gov The catalysis facilitates the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack. nih.govresearchgate.net In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of this intermediate is typically the rate-determining step. nih.gov

The general acid catalyst protonates the hydroxyl group of the tetrahedral intermediate, making it a better leaving group (water). nih.govmasterorganicchemistry.com Studies on similar reactions, such as semicarbazone formation, have shown that the proton transfer from a general acid to the carbonyl oxygen can occur concurrently with the nucleophilic attack. nih.gov

Proposed Transition States and Intermediates in Oximation

The formation of an oxime proceeds through a key tetrahedral intermediate, also known as a carbinolamine. nih.govyoutube.com This intermediate is formed by the nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. youtube.comic.ac.uk

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon is sp3 hybridized. youtube.com Simultaneously, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom. youtube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. This can be facilitated by solvent molecules. youtube.com This step results in a neutral tetrahedral intermediate. youtube.com

Dehydration: The hydroxyl group of the intermediate is protonated by an acid catalyst, converting it into a good leaving group (water). nih.govyoutube.commasterorganicchemistry.com The lone pair on the nitrogen then pushes down to reform a double bond with the carbon, expelling the water molecule. youtube.com

Deprotonation: Finally, a base removes a proton from the nitrogen atom to yield the neutral oxime product. youtube.com

Computational studies using density functional theory (DFT) have been employed to investigate the energetics of these steps and the structures of the transition states involved. researchgate.netic.ac.uk These studies help in understanding whether the proton transfers are stepwise or concerted and the role of solvent molecules in stabilizing the intermediates and transition states. researchgate.netic.ac.uk For instance, a cyclic transition state involving a water molecule has been proposed to facilitate the proton transfers while avoiding significant charge separation. ic.ac.uk

Photoinduced Electron-Transfer Mechanisms

Iminoxyl radicals (R¹R²C=NO•) are key intermediates in the photooxidation of oximes. acs.orgnih.govbeilstein-journals.org These radicals can be generated from oximes through two primary mechanisms upon photoinduced electron transfer: an electron transfer-proton transfer (ET-PT) sequence or a direct hydrogen atom transfer (HAT). nih.govacs.org

The operative pathway is largely dependent on the oxidation potential of the oxime. acs.orgnih.gov

ET-PT Pathway: For oximes with low oxidation potentials (typically below 2.0 V), the reaction with a triplet sensitizer (B1316253), such as chloranil, proceeds via an initial electron transfer to form an oxime radical cation. acs.orgnih.gov This highly acidic radical cation (pKa < -10) then rapidly loses a proton to form the iminoxyl radical. acs.org

HAT Pathway: For oximes with higher oxidation potentials (> 2.0 V), the quenching of the triplet sensitizer occurs at a rate that is independent of the oxidation potential. nih.govresearchgate.net This suggests a mechanism change to direct hydrogen atom transfer (HAT), where the sensitizer abstracts the hydroxyl hydrogen atom from the oxime to directly form the iminoxyl radical. acs.orgnih.gov This process is primarily dependent on the O-H bond strength, which is relatively constant across different oximes. nih.gov

The combination of photoredox catalysis and HAT has been shown to be an effective strategy for activating the O–H bond of oximes that have high redox potentials, providing a general route to iminoxyl radicals. rsc.org

The photooxidation of aldoximes can lead to the formation of both the corresponding aldehyde and nitrile as products. acs.orgnih.gov The selectivity between these two products is governed by the reaction pathway and the nature of the intermediates formed.

Aldehyde Formation: The formation of the aldehyde is associated with the intermediacy of the iminoxyl radical . nih.govacs.org This radical is generated through either the ET-PT or HAT pathway as described above. nih.gov

Nitrile Formation: The formation of the nitrile is proposed to proceed through an iminoyl radical intermediate. acs.orgnih.gov This radical can be formed via direct hydrogen atom abstraction from the iminyl C-H bond or through an electron-transfer-proton-transfer sequence involving the iminyl proton. nih.govnih.gov

Several factors influence the ratio of nitrile to aldehyde products:

Substituent Effects: Electron-accepting substituents on the aromatic ring of benzaldehyde (B42025) oximes favor the formation of the nitrile product. nih.gov

Intramolecular Hydrogen Bonding: The availability of the hydroxyl hydrogen for abstraction plays a crucial role. In molecules like pyridine-2-carboxaldoxime, a strong intramolecular hydrogen bond makes the hydroxyl hydrogen less available for abstraction, favoring nitrile formation. nih.gov Conversely, this compound forms weaker intramolecular hydrogen bonds, which leads to an increased yield of the corresponding aldehyde, 2-furaldehyde. nih.govresearchgate.net

Reaction Conditions: In the presence of nucleophilic solvents like methanol, nucleophilic attack on the aldoxime ether radical cation can occur, leading exclusively to the aldehyde product with no nitrile formation. nih.gov

FactorFavors Aldehyde FormationFavors Nitrile Formation
Intermediate Iminoxyl RadicalIminoyl Radical
Substituents Electron-donating groupsElectron-accepting groups
H-Bonding Weak intramolecular H-bond (e.g., this compound)Strong intramolecular H-bond (e.g., pyridine-2-carboxaldoxime)

Dehydration Reactions of this compound to Nitriles

The dehydration of this compound is a key reaction that produces 2-furonitrile (B73164), a valuable chemical intermediate. mdpi.comwikipedia.org This transformation can be achieved through various chemical methods, such as heating in DMSO or using reagents like thionyl chloride-benzotriazole. wikipedia.org

A greener and more specific method for the dehydration of aldoximes involves the use of enzymes called aldoxime dehydratases (Oxd). ebi.ac.ukresearchgate.net These heme-containing enzymes catalyze the conversion of aldoximes to their corresponding nitriles with water as the only byproduct. ebi.ac.ukresearchgate.net

The aldoxime dehydratase from Pseudomonas putida F1, denoted as OxdF1, has been identified and characterized for its ability to dehydrate various aldoximes. nih.govacs.org OxdF1 contains a ferrous heme at its catalytic site. researchgate.netnih.gov While natural Oxds often show low activity towards aryl aldoximes, protein engineering efforts have been successful in enhancing the catalytic efficiency of OxdF1 towards substrates like this compound. acs.orgnih.govacs.org

The proposed mechanism for Oxd enzymes involves the direct binding of the aldoxime substrate to the heme iron. researchgate.netresearchgate.net The reaction is thought to proceed via general acid-base catalysis within the enzyme's active site. ebi.ac.uk For OxdF1, the optimal conditions for its recombinant form were found to be a pH of 7.0 and a temperature of 35 °C. researchgate.netnih.gov

Engineering Substrate Access Tunnels for Enhanced Catalysis

Recent research has focused on enhancing the catalytic efficiency of enzymes that act on this compound, such as aldoxime dehydratases. acs.orgresearchgate.netacs.org Aldoxime dehydratases catalyze the dehydration of aldoximes to nitriles, offering a cyanide-free route for nitrile synthesis. researchgate.net One effective strategy for improving enzyme activity is the engineering of substrate access tunnels. acs.orgresearchgate.net

In a study involving aldoxime dehydratase from Pseudomonas putida F1 (OxdF1), researchers identified key amino acid residues located at the entrance of the substrate access tunnel. researchgate.net By employing a semi-rational design strategy, mutations were introduced at these sites to improve the catalytic efficiency towards this compound. acs.orgresearchgate.net

Table 1: Impact of Mutations on OxdF1 Catalytic Efficiency

Enzyme Variant Specific Activity (U·mg⁻¹) towards 2-FOx Fold Increase vs. Wild-Type
Wild-Type OxdF1 0.65 1.0

Data sourced from a study on the chemoenzymatic synthesis of 2-furonitrile. acs.orgacs.org

The mutant L318I-N266S exhibited a specific activity of 3.94 U·mg⁻¹ towards this compound, which is approximately six times higher than that of the wild-type enzyme (0.65 U·mg⁻¹). acs.orgacs.org This significant enhancement in activity is primarily attributed to an increase in the catalytic turnover number (kcat), rather than a change in the Michaelis-Menten constant (Km). acs.org This demonstrates that modifying the substrate access tunnel can effectively boost the catalytic performance of the enzyme for converting this compound. acs.orgresearchgate.net

Interaction Studies with Tropospheric Oxidants (e.g., Cl atoms)

The atmospheric chemistry of furan (B31954) derivatives, including 2-furaldehyde, is of interest due to their emission from sources like biomass burning. acs.org These compounds can react with various tropospheric oxidants, such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and chlorine atoms (Cl). researchgate.netacs.org

Kinetic studies on the gas-phase reactions of furaldehydes with chlorine atoms have shown that these reactions are very fast. researchgate.net The rate coefficient for the reaction of 2-furaldehyde with Cl atoms at 298 K is (2.61 ± 0.27) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction mechanism is believed to involve two primary pathways: the addition of the chlorine atom to the double bonds of the furan ring and the abstraction of the aldehydic hydrogen atom. researchgate.net The addition to the aromatic ring is considered the dominant pathway. researchgate.net

The high reactivity of 2-furaldehyde with Cl atoms suggests that this reaction can be a significant atmospheric sink for the compound, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. acs.orgresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 6871288 nih.gov
2-Furonitrile Not available
Xylose Not available
Furfural (B47365) Not available
Hydroxylamine Not available
1,2-dichloroethane (B1671644) Not available
5-nitro-2-furaldoxime 6478035 fishersci.atmdpi.com

Coordination Chemistry of 2 Furaldehyde Oxime As a Ligand

Ligand Properties and Coordination Modes

The way 2-furaldehyde oxime binds to metal ions is influenced by several factors, including the ambidentate nature of the oxime group and the potential involvement of the furan (B31954) ring.

The oxime functional group (–C=N–OH) is a key feature of this compound, providing two potential coordination sites: the nitrogen atom and the oxygen atom. jacsdirectory.comresearchgate.net This ambidentate character allows the ligand to bind to a metal center in different ways. researchgate.netacs.org The choice of coordination atom can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. pjsir.org Coordination can occur exclusively through the nitrogen atom, through the oxygen atom, or in some cases, through both, leading to different types of complex structures. researchgate.netpjsir.org

This compound can act as a chelating agent, binding to a metal ion through more than one donor atom to form a ring-like structure known as a chelate. solubilityofthings.comlibretexts.orgshivajichk.ac.in This chelation leads to the formation of more stable metal complexes compared to those formed with monodentate ligands, an observation known as the chelate effect. libretexts.org The formation of five- or six-membered chelate rings, including the metal ion, is generally favored as it minimizes ring strain. libretexts.orgshivajichk.ac.in In the case of this compound, chelation can involve the nitrogen or oxygen of the oxime group in combination with the furan ring oxygen, leading to stable complex structures. pjsir.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695). pjsir.org The stoichiometry of the reactants and the reaction temperature can influence the type of complex formed. pjsir.org For instance, reacting this compound with a metal salt in refluxing ethanol often yields complexes with the general formula [ML₂X₂], while performing the reaction at a lower temperature (e.g., 4 °C) can result in the formation of [ML₄X₂] type complexes. pjsir.org

Characterization of these complexes involves a range of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex. jacsdirectory.com

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N, N-O) upon complexation. jacsdirectory.comnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. jacsdirectory.compjsir.org

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which provides information about the oxidation state and spin state of the central metal ion. pjsir.org

X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state. pjsir.org

Cobalt(II) ions readily form complexes with this compound. researchgate.netpjsir.org The synthesis and characterization of these complexes have been a subject of interest to understand their structural and electronic properties. pjsir.org

X-ray diffraction studies have been instrumental in elucidating the structures of cobalt(II) complexes with this compound. pjsir.org For complexes with the general formula [CoL₄X₂], where L is this compound and X is a halide, the coordination typically occurs through the nitrogen atom of the oxime group. pjsir.org In the specific case of trans-dichlorotetra(this compound)cobalt(II), the cobalt(II) ion is in an octahedral environment. pjsir.org It is coordinated to four this compound ligands through their nitrogen atoms in the equatorial plane, and two chloride ions in the axial positions, resulting in a trans-geometry. pjsir.org

Cobalt(II) Complexes of this compound

Octahedral Geometry and Hydrogen Bonding in Complexes

The geometry of metal complexes is a critical aspect of their chemical characterization. In many instances, metal complexes of oxime-based ligands, including those with furan moieties, adopt an octahedral geometry. jacsdirectory.comeurjchem.comchemmethod.comajol.infoekb.eg This arrangement is particularly common for Co(II), Ni(II), and Cu(II) complexes where the central metal ion is coordinated to six donor atoms. uobaghdad.edu.iq For example, studies on mixed ligand copper(II) complexes containing benziloxime and furfural-dehydeazine have suggested a distorted octahedral geometry. uobaghdad.edu.iq Similarly, Co(II) and Mn(II) complexes with 2,4-dihydroxybenzaldehyde (B120756) oxime are also proposed to have octahedral structures based on UV-Visible spectral analysis. jacsdirectory.com The thermal stability of such complexes has been investigated using thermogravimetric analysis (TGA), which confirms their chemical formation and provides insights into their decomposition patterns. eurjchem.comekb.eg

Hydrogen bonding plays a significant role in the structure and stability of these complexes. pjsir.org In the crystal structure of a 1:1 complex of urea (B33335) and syn-5-nitro-2-furaldehyde oxime, the molecules are arranged in layers linked by hydrogen bonds. rsc.org In metal complexes, intramolecular hydrogen bonds can form between adjacent oxime groups. For instance, in an octahedral rhodium(III) complex with phenyl 2-pyridyl ketoxime, an intramolecular hydrogen bond is present between the two oxime groups situated in a cis position. d-nb.info This type of interaction can stabilize the resulting structure. The presence of hydrogen bonding has also been noted in copper(II) complexes, where it can be affected by external factors such as laser irradiation. uobaghdad.edu.iquobaghdad.edu.iq

Palladium(II), Ruthenium(III), and Rhodium(III) Complexes

Complexes of this compound (also referred to as furfuraldoxime) with platinum group metals such as Palladium(II), Ruthenium(III), and Rhodium(III) have been synthesized and characterized. orientjchem.org These complexes are typically prepared by reacting the metal salt with the oxime derived from furfural (B47365) and hydroxylamine (B1172632) hydrochloride. orientjchem.org Elemental analysis and spectral data are used to determine their structure and stoichiometry. orientjchem.orgijpbs.com

Magnetic susceptibility measurements reveal the magnetic properties of these complexes. For instance, the Ru(III) complex of furfuraldoxime is paramagnetic, which is expected for a d⁵ metal ion in an octahedral field, while the Pd(II) and Rh(III) complexes are diamagnetic. orientjchem.org Molar conductivity measurements indicate that these complexes are non-electrolytic in nature. orientjchem.org X-ray diffraction studies on these complexes suggest a monoclinic crystal system. orientjchem.org The study of such complexes contributes to a broader understanding of the coordination chemistry of platinum group metals with oxime ligands. nih.govbhu.ac.inacs.org

Nickel(II) Complexes of Vic-Dioxime Derivatives

Nickel(II) complexes of vic-dioxime ligands have been extensively studied. researchgate.netdergipark.org.tr While not exclusively this compound, related vic-dioxime derivatives provide significant insight into the expected behavior of Ni(II) complexes. Typically, Ni(II) forms square-planar complexes with vic-dioxime ligands, with the metal ion coordinated to the nitrogen atoms of the two deprotonated ligand molecules. dergipark.org.tr

These Ni(II) complexes are generally diamagnetic, which is consistent with a square-planar d⁸ configuration. dergipark.org.tr The electronic spectra of these complexes show bands that can be assigned to d-d transitions, confirming the square-planar geometry. dergipark.org.tr The interaction of Ni(II) salts with vic-dioxime ligands often yields complexes with a general formula of [Ni(LH)₂], where LH represents the monodeprotonated ligand. dergipark.org.tr The formation of these stable, often colored, complexes is a characteristic feature of nickel's coordination chemistry with this class of ligands.

Manganese(II) and Cobalt(II) Complexes of Substituted Oximes

Manganese(II) and Cobalt(II) form a variety of complexes with substituted oximes, including ligands structurally similar to this compound. jacsdirectory.comresearchgate.netasianpubs.orgnih.govbohrium.comrsc.org Spectroscopic and analytical data suggest that these complexes often exhibit an octahedral geometry. jacsdirectory.comeurjchem.comajol.infotandfonline.com For example, Mn(II) and Co(II) complexes with 2,4-dihydroxybenzaldehyde oxime have been synthesized and characterized, with UV-Visible spectral data pointing towards an octahedral structure. jacsdirectory.com In some cases, water molecules occupy coordination sites to complete the octahedral geometry. ajol.info

The metal-to-ligand ratio in these complexes is frequently found to be 1:2. jacsdirectory.comresearchgate.netasianpubs.org The ligands generally coordinate to the metal ion through the nitrogen and oxygen atoms of the oxime group. jacsdirectory.com Studies on related systems, such as Mn(II) and Co(II) complexes with 2-furaldehyde semicarbazone, provide further insights into their properties, including their electrochemical behavior. researchgate.net

Stoichiometry of Metal-Ligand Ratios

The stoichiometry of metal complexes with this compound and related ligands is a fundamental characteristic determined through methods like elemental analysis and molar ratio studies. orientjchem.orgredalyc.org Research has shown that the metal-to-ligand ratio can vary depending on the metal ion and its oxidation state.

For complexes of this compound, specific stoichiometries have been established. A study on Pd(II), Ru(III), and Rh(III) complexes found the metal-to-ligand ratio to be 1:2 for the Pd(II) complex and 1:3 for the Ru(III) and Rh(III) complexes. orientjchem.org In the case of other divalent and trivalent metal ions with similar oxime or Schiff base ligands, 1:1 and 1:2 metal-to-ligand ratios are commonly observed. eurjchem.comchemmethod.comajol.infoijpbs.comresearchgate.netasianpubs.orgijcce.ac.ir For instance, Mn(II) and Co(II) complexes with substituted oximes typically exhibit a 1:2 stoichiometry. jacsdirectory.com

Below is an interactive table summarizing the stoichiometric data for various metal complexes with this compound and related ligands.

Metal IonLigand TypeStoichiometry (Metal:Ligand)Reference
Pd(II)This compound1:2 orientjchem.org
Ru(III)This compound1:3 orientjchem.org
Rh(III)This compound1:3 orientjchem.org
Mn(II)Substituted Oxime1:2 jacsdirectory.comresearchgate.net
Co(II)Substituted Oxime1:2 jacsdirectory.com
Ni(II)Vic-Dioxime Derivative1:2 dergipark.org.tr
Cr(III)Furfural Schiff Base1:2 chemmethod.com
Cu(II)Mixed Benziloxime/Furfural-dehydeazine1:1 uobaghdad.edu.iq

Influence of Metal Type on Complex Properties

The identity of the central metal ion significantly influences the properties of the resulting complex, including its geometry, magnetic behavior, and potential applications. nih.govat.ua When coordinated with this compound or analogous ligands, different metals yield complexes with distinct characteristics.

A primary distinction is observed in the preferred coordination geometry. For instance, Pd(II) and Ni(II) complexes with oxime ligands frequently adopt a square-planar geometry. orientjchem.orgdergipark.org.trijcce.ac.ir In contrast, metals like Ru(III), Rh(III), Mn(II), and Co(II) typically form octahedral complexes. orientjchem.orgjacsdirectory.comeurjchem.comajol.infoekb.egd-nb.infotandfonline.comresearchgate.net

The magnetic properties of the complexes are also directly tied to the metal ion's d-electron configuration and the ligand field environment. As noted previously, the Ru(III) complex of furfuraldoxime is paramagnetic, whereas the Rh(III) and Pd(II) complexes are diamagnetic. orientjchem.org Similarly, Ni(II) complexes of vic-dioximes are diamagnetic, consistent with their square-planar structure. dergipark.org.tr High-spin octahedral geometries are common for Fe(II), Mn(II), and Co(II) complexes. researchgate.net These differences in electronic structure and geometry can also impact the chemical reactivity and potential biological activity of the complexes, with some research comparing the effects of different metals, such as Co(II) versus Cu(II), on cytotoxicity. researchgate.net

Electrochemical Studies of Metal Complexes

Electrochemical studies, particularly cyclic voltammetry, provide valuable information about the redox properties of metal complexes. ajol.inforesearchgate.netsaudijournals.com Such studies have been conducted on metal complexes of ligands closely related to this compound, offering insights into their electron transfer processes.

For example, the electrochemical behavior of Mn(II), Co(II), and Zn(II) complexes with 2-furaldehyde semicarbazone was investigated using cyclic voltammetry in a DMSO solution. researchgate.net These studies help to determine the electroactivity of the ligand and its complexes. researchgate.net In another study, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with an oxime and phenylalanine were analyzed by cyclic voltammetry, revealing their electrochemical properties. ajol.info Research on binuclear Schiff base complexes of Cu(II), Co(II), Ni(II), and Mn(II) showed a single quasi-reversible one-electron transfer process in their cyclic voltammograms. eurjchem.com These electrochemical investigations are crucial for understanding the redox behavior of the metal center upon complexation and for potential applications in areas like catalysis and sensor development. researchgate.netscispace.com

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The analysis of the vibrational spectra of 2-furaldehyde oxime and its derivatives is supported by computational methods, such as Density Functional Theory (DFT), which aid in the precise assignment of fundamental vibrational modes. nih.govnih.gov

A complete vibrational assignment for molecules like this compound involves attributing each observed band in the FT-IR and FT-Raman spectra to a specific molecular motion, such as stretching, bending, wagging, or twisting of bonds. researchgate.netscispace.com For complex molecules, these assignments are often aided by Total Energy Distribution (TED) calculations, which quantify the contribution of individual internal coordinates to each normal mode of vibration. nih.govacadpubl.eu

In a detailed study of the related compound 5-nitro-2-furaldehyde (B57684) oxime, DFT calculations were used to obtain the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov The computational results showed excellent agreement with the experimental data, allowing for a thorough assignment of the fundamental modes. nih.gov The discrepancies between observed and calculated wavenumbers are typically minimal after applying a scaling factor, which accounts for systematic errors in the theoretical model. nih.govjmaterenvironsci.com

The fundamental vibrational modes for this compound can be categorized based on the motions of the furan (B31954) ring, the oxime group, and the C-H bonds.

Table 1: Selected Vibrational Assignments for Furan and Oxime Moieties (Based on 2-furaldehyde and related oximes)

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Assignment Description
O-H Stretch ~3300-3418 - Stretching of the hydroxyl group in the oxime. researchgate.netelixirpublishers.com
C-H Stretch (furan) ~3125 - Stretching of the C-H bonds on the furan ring. mdpi.com
C-H Stretch (aldehyde/oxime) ~2858-2912 ~2858 Stretching of the C-H bond attached to the C=N group.
C=O Stretch (parent aldehyde) ~1708 ~1712 Carbonyl stretch, present in the parent 2-furaldehyde.
C=N Stretch (oxime) ~1643 - Characteristic stretching of the carbon-nitrogen double bond in the oxime. researchgate.net
Ring C=C Stretch ~1466-1473 ~1466-1473 Symmetric and asymmetric stretching of carbon-carbon double bonds within the furan ring. mdpi.com
O-H In-plane Bend ~1260-1440 - Bending motion of the O-H group within the plane of the molecule. elixirpublishers.com
Ring Breathing - ~1367 Symmetric stretching/breathing mode of the furan ring. mdpi.com
C-O-C Stretch - - Stretching of the C-O-C ether linkage in the furan ring.

The vibrational spectrum of this compound is distinguished by bands characteristic of its two primary functional components: the furan ring and the oxime group.

Oxime Group: The oxime moiety (-CH=N-OH) presents several characteristic absorption bands. A prominent band is the O-H stretching vibration, which is typically observed in the region of 3300-3418 cm⁻¹. researchgate.netelixirpublishers.com Another key indicator is the C=N stretching vibration, which gives rise to a band around 1643 cm⁻¹. researchgate.net The O-H in-plane bending vibration can be found in the 1260–1440 cm⁻¹ range. elixirpublishers.com

Furan Moiety: The furan ring has a set of characteristic vibrations. The aromatic C-H stretching vibrations appear at wavenumbers above 3100 cm⁻¹. mdpi.com The C=C double bond stretching vibrations within the ring are typically observed in the 1460-1480 cm⁻¹ region. mdpi.com Furthermore, the ring breathing mode and other deformations of the furan ring structure give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). mdpi.com For the parent compound, 2-furaldehyde, the C=O stretching of the aldehyde group is a very strong band around 1700 cm⁻¹, which is absent in the oxime and replaced by the C=N stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the connectivity of atoms and their spatial relationships.

The ¹H and ¹³C NMR spectra of this compound show distinct signals for each chemically unique proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is dependent on the electronic environment of the nucleus. msu.edustudylib.net

¹H NMR:

Furan Protons: The three protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. Due to the electron-withdrawing nature of the oxime group and the ring oxygen, these protons are deshielded. They exhibit characteristic spin-spin coupling patterns (doublets and doublets of doublets) that allow for their specific assignment.

Hydroxyl Proton (-OH): The hydroxyl proton of the oxime group is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and can range from 9.0 to 12.0 ppm.

¹³C NMR:

Furan Carbons: The carbons of the furan ring typically resonate in the range of 100-150 ppm. msu.edu The carbon atom bonded to the ring oxygen (C5) appears at a lower field compared to the other carbons.

Aldoxime Carbon (-C=N-): The carbon atom of the C=N double bond is expected to have a chemical shift in the range of 140-155 ppm. msu.edu

2D NMR (HMQC/HSQC): Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to establish the correlation between directly bonded protons and carbons. researchgate.net A cross-peak in an HSQC spectrum confirms the ¹H-¹³C one-bond connectivity, which is crucial for unambiguous assignment of the signals in both the proton and carbon spectra. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
H3 (furan) 6.5 - 7.0 110 - 115 Coupled to H4 and H5.
H4 (furan) 6.4 - 6.8 110 - 115 Coupled to H3 and H5.
H5 (furan) 7.4 - 7.8 140 - 145 Coupled to H3 and H4. Deshielded by proximity to the oxime group.
CH=N (oxime) 7.5 - 8.5 140 - 150 Chemical shift can vary between E and Z isomers.
N-OH (oxime) 9.0 - 12.0 (broad) - Position is variable and dependent on conditions.
C2 (furan) - 148 - 152 Point of attachment for the oxime group.
C3 (furan) - 110 - 115 Correlates with H3 in an HSQC spectrum.
C4 (furan) - 110 - 115 Correlates with H4 in an HSQC spectrum.
C5 (furan) - 140 - 145 Correlates with H5 in an HSQC spectrum.

The C=N double bond in this compound is stereogenic, leading to the existence of two geometric isomers: E (entgegen, opposite) and Z (zusammen, together), where the hydroxyl group is oriented anti or syn to the furan ring, respectively. NMR spectroscopy is a primary method for distinguishing between these isomers. creative-biostructure.comresearchgate.net

The chemical shift of the proton on the C=N bond is highly sensitive to the stereochemistry. clockss.org Generally, this proton experiences a different degree of shielding depending on its spatial proximity to the furan ring or the hydroxyl group's lone pair electrons. creative-biostructure.com

Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for unambiguous assignment. nih.gov A NOESY experiment detects spatial proximity between protons. For the Z-isomer, a NOE cross-peak would be expected between the oxime's hydroxyl proton and the H3 proton of the furan ring. Conversely, for the E-isomer, a NOE might be observed between the oxime's hydroxyl proton and the proton on the C=N bond. nih.gov Computational methods can also be employed to predict the NMR parameters for each isomer, and comparison with experimental data can confirm the configuration. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with its conjugated system, which includes the furan ring and the C=N double bond. The parent compound, 2-furaldehyde, exhibits a strong absorption maximum (λ_max) around 277-280 nm. mdpi.commdpi.com The formation of the oxime extends this conjugation. This extension of the chromophore typically results in a bathochromic shift (a shift to a longer wavelength) of the main absorption band compared to the parent aldehyde. The exact position of the absorption maximum can be influenced by the solvent polarity. For instance, TD-DFT calculations on the related 5-nitro-2-furaldehyde oxime have been used to predict its electronic spectrum. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-furaldehyde
5-nitro-2-furaldehyde oxime
o-nitrobenzaldehyde oxime
furfurylideneimidazolinones
5-(hydroxymethyl)furan-2-carbonitrile

Electronic Transitions and Spectral Interpretation

The electronic spectrum of Schiff bases derived from 2-furaldehyde provides significant insight into their molecular structure. The spectrum for a related 2-furaldehyde thiourea (B124793) ligand displays two distinct bands in the ultraviolet (UV) region at 235 nm and 290 nm. core.ac.uk These bands are attributed to π → π* and n → π* electronic transitions, respectively. core.ac.uk The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of systems with double bonds like the furan ring and the azomethine group. The n → π* transition corresponds to the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. core.ac.uk

When coordinated with metal ions, the electronic spectra of these ligands exhibit changes. For instance, metal complexes have shown three absorption bands at approximately 220 nm, 300 nm, and 356 nm. These are often assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions associated with the azomethine group (C=N). core.ac.uk The precursor molecule, furfural (B47365), shows a very weak absorption for the S1 ← S0 (π* ← n) transition with a maximum at 3.75 eV and a much stronger S2 ← S0 (π* ← π) transition with a maximum at 4.831 eV. researchgate.net

Compound TypeWavelength (nm)Energy (eV)Transition AssignmentReference
2-Furaldehyde Derivative (Ligand)2355.28π → π core.ac.uk
2-Furaldehyde Derivative (Ligand)2904.28n → π core.ac.uk
Furfural~3303.75S1 ← S0 (π* ← n) researchgate.net
Furfural~2574.83S2 ← S0 (π* ← π) researchgate.net
Metal Complex220, 300, 3565.64, 4.13, 3.48Ligand-to-Metal Charge Transfer (LMCT) core.ac.uk

Mass Spectrometry (MS)

Molecular Ion Peak Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular weight of approximately 111.10 g/mol , which corresponds to the mass-to-charge ratio (m/z) of its molecular ion peak [M]⁺ in the mass spectrum. nih.gov The presence of the furan ring, an aromatic system, typically results in a prominent molecular ion peak. libretexts.org

The fragmentation pattern of this compound under electron ionization is influenced by its functional groups. A common fragmentation pathway for oximes is the McLafferty rearrangement, a reaction that is notably enhanced in oximes compared to their carbonyl counterparts. louisville.edunih.gov This rearrangement involves the transfer of a gamma-hydrogen atom to the oxime nitrogen, followed by cleavage of the bond between the alpha and beta carbons.

Other expected fragmentation patterns include the cleavage of bonds adjacent to the oxime group. This can lead to the loss of small, stable fragments. For instance, the loss of a hydrogen atom results in an [M-1]⁺ peak, while the loss of a hydroxyl radical (•OH) can produce an [M-17]⁺ peak. libretexts.org Cleavage can also result in the loss of larger fragments, such as the formyl group (CHO), leading to an [M-29]⁺ ion. libretexts.org

m/z ValueProposed FragmentDescription
111[C₅H₅NO₂]⁺Molecular Ion Peak
110[C₅H₄NO₂]⁺Loss of a hydrogen atom ([M-H]⁺)
94[C₅H₄N]⁺Loss of a hydroxyl radical ([M-OH]⁺)
82[C₄H₄NO]⁺Loss of a formyl group ([M-CHO]⁺)

X-ray Diffraction Studies of Metal Complexes

Crystal System Determination (e.g., Monoclinic)

X-ray diffraction (XRD) studies are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive information about the structure of this compound's metal complexes. Research on coordination compounds of furfuraldoxime with various transition metals has shown that these complexes can form well-defined crystals.

Specifically, studies on complexes with Palladium(II), Ruthenium(III), and Rhodium(III) have indicated that they crystallize in a monoclinic system. orientjchem.org The monoclinic system is one of the seven crystal systems and is characterized by three unequal axes, with one axis perpendicular to the plane formed by the other two. Other related Schiff base complexes, such as those with Co(II) and Cu(II), have also been reported to crystallize in the monoclinic system, though the specific crystal system can depend on the metal ion and the ligand structure. spuvvn.edu

Metal IonLigandCrystal SystemReference
Pd(II)FurfuraldoximeMonoclinic orientjchem.org
Ru(III)FurfuraldoximeMonoclinic orientjchem.org
Rh(III)FurfuraldoximeMonoclinic orientjchem.org
Co(II)4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenolMonoclinic spuvvn.edu
Cu(II)4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenolMonoclinic spuvvn.edu

Bond Lengths and Angles in Coordination Compounds

Detailed structural information, including bond lengths and angles, for metal complexes of this compound and related ligands has been obtained from single-crystal X-ray diffraction analysis. In a derivative, (E)-furan-2-carbaldehyde O-benzoyloxime, the characteristic bond lengths of the oxime ester group were determined to be approximately 1.270 Å for the C=N double bond and 1.444 Å for the N–O single bond. nih.gov

Upon coordination to a metal center, changes in these bond lengths can occur, and new metal-ligand bonds are formed. In a distorted tetrahedral zinc(II) complex containing a different oxime-based ligand, the Zn–N bond lengths were observed to be in the range of 2.054–2.068 Å. mdpi.com The coordination geometry around the metal is defined by the bond angles. For the aforementioned zinc complex, the donor atom–Zn(II)–donor atom bond angles ranged from 95.8° to 120.4°, indicating a distortion from ideal tetrahedral geometry, which is partly due to the constraints of the chelating ligand. mdpi.com The bond lengths and angles within the furan ring itself are also of interest, with O–C bond distances typically around 1.367-1.369 Å. nih.gov

ParameterBond/AngleTypical ValueCompound ContextReference
Bond LengthC=N~1.270 Å(E)-furan-2-carbaldehyde O-benzoyloxime nih.gov
Bond LengthN–O~1.444 Å(E)-furan-2-carbaldehyde O-benzoyloxime nih.gov
Bond LengthFuran O–C1.367 - 1.369 Å(E)-furan-2-carbaldehyde O-benzoyloxime nih.gov
Bond LengthZn–N2.054 - 2.068 ÅDistorted tetrahedral Zn(II) oxime complex mdpi.com
Bond AngleN–Zn–N95.8° - 120.4°Distorted tetrahedral Zn(II) oxime complex mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. For 5-nitro-2-furaldehyde (B57684) oxime (NFAO), DFT calculations, specifically using the B3LYP hybrid functional combined with various basis sets like 6-31+G(d,p) and 6-311++G(d,p), have been instrumental in elucidating its structural and electronic characteristics. fishersci.atmdpi.com These methods provide a balance between computational cost and accuracy for systems of this size.

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. sigmaaldrich.com For NFAO, the molecular geometry was fully optimized using DFT methods. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. The resulting optimized parameters, such as bond lengths and bond angles, provide the theoretical prediction of the molecule's three-dimensional structure. These calculations have been shown to correlate well with experimental values where available. mdpi.com

Below are selected optimized geometrical parameters for the most stable conformer of 5-nitro-2-furaldehyde oxime (NFAO) calculated at the B3LYP/6-311++G(d,p) level.

Parameter Bond/Angle Calculated Value
Bond LengthO1-C21.36 Å
Bond LengthC2-C31.37 Å
Bond LengthC4-C51.44 Å
Bond LengthC5-N111.45 Å
Bond LengthC6=N71.28 Å
Bond LengthN7-O81.39 Å
Bond AngleC5-O1-C2107.5°
Bond AngleO1-C2-C3111.4°
Bond AngleN7-C6-C2119.5°
Bond AngleO8-N7-C6111.5°

This table is generated based on data reported for 5-nitro-2-furaldehyde oxime (NFAO) in theoretical studies.

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis of NFAO was performed by rotating the oxime group (-CH=NOH) relative to the furan (B31954) ring. By calculating the total energy for each conformation, researchers identified the most stable structure. fishersci.atmdpi.com The computational results determined that the C1 conformer of NFAO is the most stable form. mdpi.com This stability is crucial as it dictates the molecule's predominant shape and, consequently, its interactions and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. fishersci.ca The HOMO acts as an electron donor, while the LUMO is the electron acceptor. fishersci.no The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of localized bonds, lone pairs, and electron delocalization. This method was used to analyze the stability of NFAO arising from hyperconjugative interactions and charge delocalization. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack).

For NFAO, MEP analysis was performed to identify these reactive regions. mdpi.com Typically, the negative potential is concentrated around electronegative atoms like oxygen and nitrogen, highlighting them as sites for electrophilic interaction. Conversely, the positive potential is usually found around the hydrogen atoms, particularly the hydroxyl proton of the oxime group, marking it as a site for nucleophilic attack.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. These properties were calculated for NFAO based on its vibrational frequencies and structural data. mdpi.com Such computations allow for the prediction of how the molecule's thermodynamic functions change with temperature, providing valuable data for chemical process and reaction engineering without the need for extensive experimental measurements.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the analysis of dynamic processes, such as conformational changes and interactions with surrounding molecules, by simulating the system at an atomic level. nih.govunimi.it MD simulations are powerful tools for understanding the behavior of molecules in condensed phases and are widely applied in materials science and biology. unimi.itchemrxiv.org The simulations typically involve defining a force field, such as CHARMM36, to describe the interactions between atoms and using periodic boundary conditions to simulate a larger system. nih.gov Analyses of MD trajectories can provide insights into the structural stability and flexibility of a molecule, often evaluated through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

While MD simulations are a valuable tool for investigating molecular behavior, a review of available literature indicates that specific molecular dynamics studies focused solely on 2-furaldehyde oxime are not prominently documented. Such studies, if conducted, could provide valuable information on its conformational dynamics, interactions with solvents, and aggregation behavior.

Solvation Models in Computational Studies

Solvation models are crucial in computational chemistry for accurately describing the behavior of molecules in a solvent environment, which is essential for studying most chemical reactions and properties. nih.gov These models can be broadly categorized into explicit models, where individual solvent molecules are included, and implicit models, which represent the solvent as a continuous medium with specific properties like a dielectric constant. researchgate.net

The Polarizable Continuum Model (PCM) and its variants are among the most widely used implicit solvation models. chemrxiv.orgnih.gov The Integral Equation Formalism PCM (IEFPCM) is one such variant used to study solvent effects on molecular properties. eurjchem.com Another common model is the Conductor-like Polarizable Continuum Model (CPCM), which has also been employed to improve the prediction of solvation free energies. nih.gov These models are often used in conjunction with Density Functional Theory (DFT) calculations to predict properties in various solvents. chemrxiv.orgeurjchem.com For instance, studies on similar molecules have utilized the IEFPCM model to investigate behavior in solvents such as water, dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). eurjchem.com The choice of solvation model and solvent is critical for obtaining realistic predictions of molecular structure, reactivity, and spectral properties in solution.

Solvation ModelDescriptionTypical Application
PCM (Polarizable Continuum Model)Treats the solvent as a polarizable continuum surrounding a cavity that encloses the solute molecule.General-purpose calculation of solvent effects on molecular properties. chemrxiv.orgnih.gov
IEFPCM (Integral Equation Formalism PCM)A robust formulation of PCM that solves the electrostatic problem using an integral equation approach.Used for studying molecules in various solvents like water, DMSO, and ethanol. eurjchem.com
CPCM (Conductor-like PCM)A variation of PCM that simplifies the calculation by treating the dielectric continuum as a conductor.Employed in calculations of solvation free energy and reaction mechanisms in solution. nih.gov

Topological Analysis (e.g., AIM ellipticity)

Topological analysis of the electron density provides profound insights into the nature of chemical bonds and intermolecular interactions within a molecular system. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a primary method for this analysis. researchgate.net QTAIM defines atomic properties and characterizes chemical bonds based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified to describe features like atomic nuclei, bond paths, rings, and cages.

The ellipticity (ε) at a bond critical point is a key QTAIM parameter that measures the anisotropy of the electron density perpendicular to the bond path. It is calculated from the two negative curvatures (λ₁ and λ₂) of the electron density at the bond critical point. A significant ellipticity value indicates a deviation from cylindrical symmetry, which is characteristic of π-bonds or bonds with significant double-bond character. Other topological analysis methods, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), also provide valuable information about electron pairing and localization. eurjchem.com Non-Covalent Interaction (NCI) analysis is another powerful tool used to visualize and understand weak interactions like hydrogen bonds and van der Waals forces. eurjchem.comresearchgate.net While these methods are widely applied, specific QTAIM ellipticity data for this compound is not extensively reported in the reviewed literature.

Prediction of Non-linear Optical Properties

The investigation of non-linear optical (NLO) properties of organic molecules is an active area of research due to their potential applications in technologies like optical switching and data storage. researchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO response of molecules. researchgate.netmdpi.com Key parameters that quantify NLO behavior include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the molecule's response to a strong external electric field. mdpi.comnih.gov

For a molecule to exhibit significant NLO properties, it often requires a large difference in dipole moment between its ground and excited states, which is facilitated by intramolecular charge transfer. mdpi.com This is often analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A small HOMO-LUMO energy gap (ΔE) is generally indicative of higher polarizability and potentially enhanced NLO activity. researchgate.netmdpi.com

In computational studies, the NLO properties of a candidate molecule are often compared to a standard reference material, such as urea (B33335), to gauge its potential. mdpi.com For example, a study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) reported a first hyperpolarizability (β) value of 5.63 × 10⁻³⁰ esu and a second hyperpolarizability (γ) of 62.27 × 10⁻³⁶ esu, indicating its promise as an NLO material. mdpi.com Such theoretical calculations are essential for screening and designing novel organic molecules with desirable NLO characteristics.

PropertySymbolSignificance in NLO
First Hyperpolarizability βQuantifies the second-order NLO response, related to effects like second-harmonic generation. mdpi.comnih.gov
Second Hyperpolarizability γDescribes the third-order NLO response, relevant for third-harmonic generation and optical limiting. mdpi.comnih.gov
HOMO-LUMO Energy Gap ΔEA smaller energy gap often correlates with greater molecular polarizability and enhanced NLO properties. mdpi.com

Applications in Catalysis

Metal Complexes of 2-Furaldehyde Oxime as Catalysts

The scientific literature extensively covers the catalytic activities of metal complexes with various organic ligands, including Schiff bases and other oximes. jacsdirectory.comsohag-univ.edu.egmdpi.com These complexes are utilized in a wide array of reactions, such as oxidation, hydrogenation, and carbon-carbon coupling reactions like the Suzuki-Miyaura reaction. sohag-univ.edu.egresearchgate.net For instance, palladium(II) complexes with phosphino-oxime ligands have been shown to catalyze the rearrangement of aldoximes to amides or their dehydration to nitriles. rsc.org Similarly, heterobimetallic Ni(II)Ln(III) complexes have been developed as effective catalysts for the synthesis of trans-4,5-diaminocyclopent-2-enones from 2-furaldehyde and amines. acs.org

However, based on available research, there is limited specific information on metal complexes where this compound itself acts as the primary ligand to form a catalytically active center. The focus of research has been more on the catalytic transformation of 2-furaldehyde or its derivatives by external metal catalysts, rather than the intrinsic catalytic activity of a this compound-metal complex. sohag-univ.edu.egacs.org

Chemoenzymatic Catalysis with Aldoxime Dehydratases

A significant area of catalytic application for this compound is in chemoenzymatic processes utilizing aldoxime dehydratases (Oxds). nih.gov These heme-containing enzymes catalyze the dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions, offering a green alternative to traditional chemical synthesis methods that often require toxic reagents like cyanide and harsh reaction conditions. nih.govresearchgate.netnoah.nrw

The typical chemoenzymatic pathway involves two main steps:

Oximation: Furfural (B47365), which can be produced from the dehydration of xylose from biomass, is condensed with hydroxylamine (B1172632) to form this compound. nih.govmdpi.com This reaction proceeds readily at ambient temperature and pressure. acs.org

Enzymatic Dehydration: The resulting this compound is then converted to 2-furonitrile (B73164) by an aldoxime dehydratase. mdpi.com

Several aldoxime dehydratases have been studied for this purpose, including OxdYH3-3 from Rhodococcus sp. YH3-3 and OxdF1 from Pseudomonas putida F1. acs.orgmdpi.com However, many natural aldoxime dehydratases exhibit low catalytic activity towards aromatic and heterocyclic aldoximes like this compound compared to their preferred aliphatic substrates. acs.org For example, OxdB from Bacillus sp. OxB-1 and OxdFG from Fusarium graminearum are reported to be inert towards this compound. acs.org This limitation has spurred efforts to engineer these enzymes for improved performance.

Engineering Catalytic Efficiency of Enzymes for this compound Transformation

To overcome the low activity of wild-type enzymes, researchers have successfully employed protein engineering strategies to enhance the catalytic efficiency of aldoxime dehydratases for the conversion of this compound.

One notable study focused on the semi-rational engineering of aldoxime dehydratase from Pseudomonas putida F1 (OxdF1). acs.org By targeting the substrate access tunnel and a distal residue, significant improvements in catalytic activity were achieved. While some mutations decreased activity, single substitutions at position L318 (such as L318F, L318V, L318I, and L318M) resulted in whole-cell catalysts with 1.5 to 2.5 times the activity of the wild-type enzyme. acs.org A combination of mutations led to the optimal variant, L318I-N266S, which exhibited an activity of 3.94 U·mg⁻¹, approximately six times higher than the wild-type OxdF1 (0.65 U·mg⁻¹). researchgate.net This engineered enzyme allowed for the complete conversion of 100 mM of this compound to 2-furonitrile in 1.5 hours, achieving a space-time yield of 6.2 g·L⁻¹·h⁻¹. researchgate.net

Similarly, directed evolution has been applied to the aldoxime dehydratase from Rhodococcus sp. YH3-3 (OxdYH3-3). mdpi.com The mutant OxdYH3-3 N266S showed a specific activity of 1.16 U·g⁻¹ towards 100 mM this compound, which was four times higher than the wild-type enzyme. mdpi.com At substrate concentrations between 50-100 mM, this mutant's activity was up to six times greater than the wild type. mdpi.com

Table 1: Engineered Aldoxime Dehydratase Mutants for this compound (2-FOx) Conversion
EnzymeMutation(s)SubstrateImprovement in Catalytic ActivitySpecific ActivitySource
Aldoxime Dehydratase from Pseudomonas putida F1 (OxdF1)L318I-N266S2-FOx~6-fold increase compared to wild-type3.94 U·mg⁻¹ researchgate.net
Aldoxime Dehydratase from Rhodococcus sp. YH3-3 (OxdYH3-3)N266S2-FOx (100 mM)4-fold increase compared to wild-type1.16 U·g⁻¹ mdpi.com
Aldoxime Dehydratase from Pseudomonas putida F1 (OxdF1)L318 (F, V, I, M)2-FOx1.5 to 2.5-fold increase in whole-cell activityNot specified acs.org

Electrocatalytic Applications

The field of electrocatalysis is rapidly advancing, particularly for the valorization of biomass-derived compounds and the synthesis of organonitrogen molecules. chinesechemsoc.orgrsc.org Electrocatalytic methods are being developed for the synthesis of various oximes, such as cyclohexanone (B45756) oxime, from precursors like phenols or through the reductive coupling of nitrogen oxides with ketones. chinesechemsoc.orgrsc.org For example, a palladium catalyst has been shown to be highly efficient for electrosynthesis of oximes from nitrite, while a Pb/PbO electrocatalyst can selectively reduce the oxime further to an amine. acs.org

However, specific research detailing the electrocatalytic applications of this compound as a starting material is not prominent in the current literature. The focus of electrocatalysis in this area has been primarily on the reduction of furfural itself to products like furfuryl alcohol, with various metal nanomaterials (e.g., Cu, Ni, Pt-group metals) being investigated for their catalytic activity. chinesechemsoc.org While the electrosynthesis of oximes is a demonstrated strategy, its application to produce this compound or to convert it to other products is a potential area for future investigation.

Research on 2 Furaldehyde Oxime Derivatives for Specific Applications

Derivatives as Nitrification Inhibitors

Derivatives of 2-furaldehyde have been synthesized and assessed for their ability to inhibit nitrification in soil. acs.orgnih.gov Among these, N-O-furfural oxime ethers have shown notable activity. acs.orgacs.org These compounds, along with furfural (B47365) Schiff bases, demonstrated potential as nitrification inhibitors in laboratory incubation studies, whereas furfural chalcones were found to be only mildly active. acs.orgnih.gov Specifically, N-O-ethyl furfural oxime was identified as the most effective among the oxime ethers studied. acs.orgacs.org At a 5% dose, N-O-ethyl furfural oxime exhibited over 50% nitrification inhibition on the 45th day of incubation, a significant result when compared to the 73% inhibition by the commercial nitrification inhibitor nitrapyrin (B159567) under the same conditions. acs.orgacs.org The application method of these inhibitors, whether in solution form or as a coating on urea (B33335), did not significantly alter their effectiveness. acs.orgacs.org

Table 1: Nitrification Inhibition by 2-Furaldehyde Oxime Derivatives

Compound Dose (%) Inhibition on Day 15 (%) Inhibition on Day 30 (%) Inhibition on Day 45 (%)
N-O-ethyl furfural oxime 5 67 60 54
N-O-ethyl furfural oxime 20 80 73 69
Nitrapyrin (Reference) 5 Not Reported Not Reported 73

Data sourced from soil incubation studies. acs.org

The effectiveness of N-O-furfural oxime ethers as nitrification inhibitors is influenced by their chemical structure. acs.orgacs.org A key finding from soil incubation studies is that the activity of these compounds decreases as the number of carbon atoms in the N-O-alkyl side chain increases. acs.orgacs.org This suggests that a smaller alkyl group, such as the ethyl group in N-O-ethyl furfural oxime, is optimal for inhibitory action. acs.org For related furfural derivatives like furfurylidene anilines (Schiff bases), the introduction of a chlorine atom into the phenyl ring was found to enhance the persistence of their nitrification inhibitory activity. acs.orgacs.org

The persistence of the inhibitory effect is a crucial factor for practical application. N-O-ethyl furfural oxime demonstrated sustained activity, maintaining over 50% nitrification inhibition for 45 days at a 5% dose. acs.orgacs.org Concerns about potential harm to crops (phytotoxicity) were also addressed. Studies on chickpea seeds (Cicer arietinum) showed that N-O-ethyl furfural oxime and N-O-isopropyl oxime did not have any adverse effects on germination, even at concentrations as high as 40 ppm on a soil basis. acs.orgnih.gov This lack of phytotoxicity is a positive indicator for their potential use in agriculture. acs.org

Precursors for Fine Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, serving as a starting material for a variety of fine chemicals. solubilityofthings.comcymitquimica.com Its structure, which combines an aromatic furan (B31954) ring with a reactive oxime group, makes it a versatile building block. solubilityofthings.com

An important application of this compound is in the synthesis of N-hydroxyamino acids and their esters. umsida.ac.idresearchgate.netnih.gov A method utilizing (Z)-2-furaldehyde oxime provides an improved route to these compounds. researchgate.netnih.gov The process involves the preparation of N-furfurylideneamine N-oxides, which are then hydrolyzed to yield the desired N-hydroxyamino acids. researchgate.net This synthetic strategy has been successfully applied to the synthesis of naturally occurring compounds like emimycin (B1220424) and hadacidin. researchgate.net

This compound is a direct precursor to 2-furonitrile (B73164), a significant chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comwikipedia.orgnih.gov The conversion of this compound to 2-furonitrile is achieved through a dehydration reaction. mdpi.comwikipedia.org This transformation can be accomplished using various methods, including enzymatic dehydration with aldoxime dehydratases, which offers a green chemistry approach under mild, cyanide-free conditions. mdpi.comnih.govresearchgate.net Industrial synthesis of 2-furonitrile often involves the ammoxidation of furfural at high temperatures, but the use of this compound as an intermediate provides an alternative pathway. wikipedia.orgacs.org 2-Furonitrile itself can be converted into other valuable chemicals such as amides, carboxylic acids, and primary amines. acs.org

The unique chemical structure of this compound makes it a useful building block for more complex organic molecules. solubilityofthings.com The furan ring contributes to its stability and specific reactivity, while the oxime group can participate in various reactions, including condensation and cycloaddition. solubilityofthings.comsciepub.com For instance, the nitrile oxide generated in situ from this compound can undergo 1,3-dipolar cycloaddition reactions with alkynes to form isoxazole (B147169) rings, which are important heterocyclic cores in medicinal chemistry. sciepub.com The versatility of 2-furaldehyde and its derivatives allows for their use in creating diverse molecular architectures for applications in pharmaceuticals and agrochemicals. solubilityofthings.comcsic.es

Supramolecular Chemistry and Host-Guest Interactions

This compound and its derivatives are of interest in the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. researchgate.net These interactions are crucial for the formation of larger, organized structures known as supramolecular assemblies.

This compound can act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. solubilityofthings.com This ability is fundamental to its role in supramolecular chemistry. The oxime group (-C=N-OH) provides nitrogen and oxygen atoms that can coordinate with metal ions, facilitating the construction of complex, multi-component assemblies. researchgate.net For example, cobalt complexes of furan oximes have been synthesized and studied for their cytotoxic properties. researchgate.net The formation of these metal complexes is a key aspect of coordination chemistry, which is a branch of supramolecular chemistry. solubilityofthings.com

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org In the context of this compound, studies have focused on how its molecular structure and functional groups influence the packing of molecules in a crystal lattice.

Material Science Applications of Coordination Complexes

Coordination complexes of this compound and its derivatives have shown potential for applications in material science. solubilityofthings.com The ability of the oxime to chelate with various metal ions leads to the formation of metal-organic frameworks and other materials with interesting properties. solubilityofthings.comscispace.com

Oxime metal chelates have been reported to exhibit semiconducting properties. dergipark.org.tr The electrical conductivity of these materials can be influenced by the nature of the metal ion and the ligand. For instance, some metal complexes of pyrazine-2-carbohydrazone, which shares structural similarities with furan-based oximes, have been shown to have conductivity that varies exponentially with temperature, a characteristic of semiconducting behavior. eurjchem.com The study of such complexes contributes to the development of new electronic materials.

Analytical Applications of Derivatization

Derivatization is a technique used in analytical chemistry to convert a compound into a product that is easier to detect or separate. 2-Furaldehyde can be derivatized to its oxime for analytical purposes. gcms.cz

One of the most common derivatizing agents is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). acs.orgresearchgate.net PFBHA reacts with aldehydes to form stable oxime derivatives that are amenable to analysis by gas chromatography (GC) with various detectors. gcms.czacs.org This method enhances the sensitivity and selectivity of the analysis, allowing for the determination of low concentrations of aldehydes in complex matrices. acs.orgacs.org

For example, this derivatization technique has been used for the analysis of aldehydes in water, beer, and fast pyrolysis bio-oil. gcms.czresearchgate.neteuropa.eu The formed oximes are volatile and can be analyzed by headspace GC-mass spectrometry (HS-GC/MS) or GC with an electron capture detector (GC-ECD). acs.orgeuropa.eu Solid-phase microextraction (SPME) with on-fiber derivatization using PFBHA has also been employed for the analysis of aldehydes in aqueous samples and alcoholic beverages like mezcal. researchgate.netscielo.org.mx

In a specific application, a new derivatizing reagent, 2,4-dichlorophenylhydrazine (2,4-DCPH), was developed for the determination of 5-nitro-2-furaldehyde (B57684) in trout muscle using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com This highlights the importance of developing specific derivatization methods for different analytical challenges.

Use in Determination of Aldehydes (e.g., Furfural, Formaldehyde)

The determination of aldehydes, such as furfural and formaldehyde (B43269), is crucial in various fields, including food quality control and the analysis of biofuels. A common and effective method involves the derivatization of these aldehydes into their corresponding oximes, which can then be analyzed using sensitive analytical techniques. This conversion to an oxime derivative enhances the stability and volatility of the aldehydes, making them more suitable for chromatographic analysis.

One of the most widely used derivatizing agents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA). acs.orgresearchgate.net This reagent reacts with the carbonyl group of aldehydes to form stable oxime derivatives. researchgate.net The resulting PFBHA-oximes are particularly well-suited for detection by an electron capture detector (ECD) due to the presence of the pentafluorobenzyl group, which significantly increases the sensitivity of the analysis. europa.euacs.org

Research has demonstrated the successful application of this derivatization technique for the quantification of furfural and formaldehyde in complex matrices such as fast pyrolysis bio-oils (FPBO) and alcoholic beverages. acs.orgscielo.org.mx In the analysis of FPBO, for example, aldehydes are derivatized with PFBHA to form oximes, which are then analyzed by headspace gas chromatography with an electron capture detector (HS-GC-ECD). acs.orgeuropa.eu This method is advantageous as it can minimize matrix effects and improve sensitivity. acs.org For instance, in the analysis of mezcal, both acetaldehyde (B116499) and furfural were quantified by forming their oxime derivatives with PFBHA, followed by analysis. scielo.org.mx The reaction with PFBHA can produce two isomers (syn and anti) of the oxime, and for quantification, the sum of the peak areas of both isomers is typically used. scielo.org.mx

The table below summarizes findings from a study on the determination of aldehydes in fast pyrolysis bio-oil, where derivatization to oximes was employed.

Table 1: Aldehyde Concentrations in Fast Pyrolysis Bio-Oil (FPBO) Samples Determined by Derivatization Methods

Aldehyde Concentration Range (wt %) in FPBO Analytical Method Reference
Formaldehyde Not specified, but analyzed HS-GC/ECD after PFBHA derivatization researchgate.net
Acetaldehyde 0.24 - 0.60 HS-GC/ECD after PFBHA derivatization researchgate.net

Chromatographic (HS-GC/ECD, HPLC) and Spectroscopic (UV/Vis) Analytical Methods

A variety of chromatographic and spectroscopic methods are utilized for the analysis of aldehydes following their conversion to oxime derivatives or other suitable complexes.

Headspace Gas Chromatography with Electron Capture Detection (HS-GC/ECD): This is a highly sensitive method for the determination of volatile aldehydes after derivatization with PFBHA. acs.orgeuropa.eu The headspace technique allows for the analysis of volatile analytes from a complex matrix by sampling the gas phase above the sample. europa.eu This reduces the injection of non-volatile matrix components that could contaminate the GC system. europa.eu The use of an ECD, which is highly sensitive to electrophilic compounds like the pentafluorobenzyl group, makes this method particularly effective for detecting low concentrations of the aldehyde-oxime derivatives. europa.euacs.org For the quantitative analysis of formaldehyde and furfural, calibration curves are prepared using standard solutions of the aldehydes, which undergo the same derivatization process as the samples. europa.eu Studies have shown that for the analysis of formaldehyde and furfural as oximes in FPBO, samples often need to be significantly diluted with water prior to derivatization due to the high sensitivity of the ECD. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of aldehydes. For HPLC analysis, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can be detected by a UV detector. acs.org This method has been used as a comparative technique in studies analyzing aldehydes in FPBO. acs.orgacs.org However, it has been reported that the DNPH method may not be ideal for quantifying aldehydes in FPBO due to potential side reactions between the reagent and components of the bio-oil. acs.org In some applications, HPLC can be used for the direct analysis of furfural from a water extract without derivatization. acs.org Another approach involves the use of enzyme reactors coupled with HPLC for the determination of aldehydes like 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde in food products. researchgate.net

UV/Vis Spectrometry: Spectroscopic methods, particularly UV/Vis spectrometry, can also be employed for the determination of certain aldehydes. For formaldehyde analysis, a common method involves its reaction with acetylacetone (B45752) and ammonium (B1175870) acetate (B1210297) to form a yellow compound, diacetyldihydrolutidine, which can be quantified by measuring its absorbance at 412 nm. acs.org This method has been applied to the analysis of formaldehyde in FPBO and compared with chromatographic techniques. acs.orgacs.org While UV/Vis methods can be simple and cost-effective, they may be less specific than chromatographic methods, and interferences from other compounds in the sample matrix can be a concern. rsc.org

The table below provides an overview of the different analytical methods used for aldehyde determination.

Table 2: Comparison of Analytical Methods for Aldehyde Determination

Analytical Method Principle Derivatization Agent Common Detector Application Examples Reference
HS-GC/ECD Gas chromatography of volatile oxime derivatives from the headspace. O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) Electron Capture Detector (ECD) Formaldehyde and furfural in fast pyrolysis bio-oil; aldehydes in alcoholic beverages. acs.orgeuropa.euscielo.org.mx
HPLC-UV Liquid chromatographic separation of aldehyde derivatives. 2,4-dinitrophenylhydrazine (DNPH) UV Detector Formaldehyde and acetaldehyde in fast pyrolysis bio-oil. acs.orgacs.org

Environmental and Green Chemistry Research Perspectives

Environmentally Favorable Synthesis Practices

The synthesis of 2-furaldehyde oxime is an area of active research within green chemistry, focusing on developing cleaner, more efficient, and environmentally benign methodologies. solubilityofthings.com Traditional synthesis routes are being replaced by innovative approaches that minimize waste, avoid hazardous reagents, and reduce energy consumption.

One significant advancement is the clean synthesis of this compound via the liquid-phase ammoximation of furfural (B47365). rsc.orgrsc.org This method utilizes a titanosilicate catalyst, such as Ti-MOR, with ammonia (B1221849) and hydrogen peroxide. rsc.orgrsc.orgresearchgate.net The reaction proceeds through a hydroxylamine (B1172632) route to form the desired oxime. rsc.org A key advantage of this process is the use of water as a green solvent and the ability to achieve high furfural conversion and oxime selectivity—both potentially exceeding 97% under optimized conditions. rsc.orgrsc.org The process effectively suppresses undesirable side reactions, such as the decomposition of hydroxylamine and the non-catalytic oxidation of furfural. rsc.org

Another green approach involves a one-pot chemoenzymatic sequence to produce this compound directly from xylose, a sugar derived from biomass. acs.orgacs.org This process integrates two steps: the dehydration of xylose to furfural and its subsequent oximation. acs.org By employing a biphasic system (e.g., 1,2-dichloroethane (B1671644)/H₂O) and a temporal compartmentalization strategy, the furfural intermediate does not need to be separated, streamlining the process. acs.orgacs.org The oximation is carried out under mild conditions, reacting furfural with hydroxylamine hydrochloride at ambient temperature and pressure, which aligns with the principles of sustainable chemistry. acs.orgacs.org

Table 1: Comparison of Environmentally Favorable Synthesis Methods for this compound

Feature Titanosilicate-Catalyzed Ammoximation Chemoenzymatic One-Pot Synthesis
Precursor Furfural Xylose
Key Reagents Ammonia, Hydrogen Peroxide Hydroxylamine Hydrochloride
Catalyst Ti-MOR (Titanosilicate) Organic acids (from xylose decomposition)
Solvent Water Biphasic (e.g., DCE/H₂O)
Key Advantage High selectivity (>97%); avoids unstable hydroxylamine salts. rsc.org Uses a direct biomass-derived sugar; one-pot process avoids intermediate separation. acs.orgacs.org
Reaction Conditions 303–343 K. rsc.org Dehydration at 170°C; Oximation at 50°C. acs.org

These methods represent a shift away from traditional syntheses that may involve toxic solvents or produce significant waste streams, toward processes that are more sustainable and have a lower environmental impact. google.com

Sustainable Production from Biomass-Based Feedstocks

The production of this compound is intrinsically linked to the sustainable availability of its precursor, furfural. scielo.br Furfural is recognized as a key platform chemical derived from renewable biomass, specifically from the acid-catalyzed dehydration of pentose (B10789219) sugars like xylose. acs.orgresearchgate.net These sugars are abundant in the hemicellulose fraction of lignocellulosic biomass, which includes agricultural residues such as corn cobs, rice husks, and straw. scielo.brresearchgate.net

This integration of dehydration and oximation into a single sequence from a non-food biomass feedstock represents a significant step towards a sustainable and circular bio-economy. acs.org It reduces dependence on fossil fuels and provides a value-added application for agricultural byproducts. acs.orgmdpi.com

Table 2: Examples of Biomass Feedstocks for Furfural Production

Biomass Source Primary Component Reference
Agricultural Waste (general) Lignocellulose (Hemicellulose) acs.orgresearchgate.net
Rice Husks Hemicellulose (Xylose, Arabinose) scielo.br
Soybean Peel Hemicellulose (Xylose, Arabinose) scielo.br
Birch Biomass Lignocellulose researchgate.net
Sugar Beet Pulp Pectin, Hemicellulose ucl.ac.uk

By leveraging abundant and renewable lignocellulosic materials, the production of this compound and its derivatives can be aligned with more sustainable manufacturing practices. scielo.brucl.ac.uk

Role in Mitigating Nitrogen Loss in Agriculture

Nitrogen is a crucial nutrient for crop production, but a significant portion of nitrogen applied as fertilizer is lost from the soil through processes like nitrification and denitrification. frontiersin.org This loss reduces nitrogen use efficiency (NUE), leading to economic losses for farmers and contributing to environmental problems such as nitrous oxide (N₂O) emissions, a potent greenhouse gas. frontiersin.orgresearchgate.net Nitrification inhibitors are compounds that slow the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), helping to retain nitrogen in the less mobile ammonium form and making it available to plants for a longer period. agriculturejournals.cz

Research has identified this compound and its derivatives as effective nitrification inhibitors. acs.orgamazonaws.com Specifically, studies have evaluated a series of N-O-furfural oxime ethers for their ability to inhibit nitrification in soil. acs.orgnih.govacs.org Among the tested compounds, N-O-ethyl furfural oxime demonstrated the most potent and persistent activity. acs.orgacs.org

In laboratory soil incubation studies, N-O-ethyl furfural oxime was shown to significantly reduce the rate of nitrification. acs.org Its performance was found to be comparable to that of nitrapyrin (B159567), a well-established commercial nitrification inhibitor. acs.org The application of these furfural derivatives, whether in solution or as a coating on urea (B33335) fertilizer, proved effective. acs.org

Table 3: Nitrification Inhibition (NI) by N-O-ethyl furfural oxime in Soil Incubation Study

Sampling Day Nitrification Inhibition (%) at 5% Dose Nitrification Inhibition (%) at 20% Dose
15 67 80
30 58 71
45 54 69
60 48 62

Data sourced from a laboratory incubation study on typic Ustocrept soil. acs.org

The use of biomass-derived compounds like this compound as nitrification inhibitors presents a sustainable approach to improving fertilizer efficiency. acs.org By mitigating nitrogen loss, these compounds can help increase crop yields, reduce the amount of fertilizer needed, and decrease the environmental footprint of agriculture. frontiersin.orgwur.nl

Conclusion and Future Research Directions

Summary of Key Research Advances

2-Furaldehyde oxime, a derivative of the biomass-derived platform chemical furfural (B47365), has garnered significant attention for its versatile applications and interesting chemical properties. Research has established it as a crucial intermediate in the synthesis of a variety of valuable chemicals. Notably, it is a direct precursor to 2-furonitrile (B73164), a key component in the production of fine chemicals, polycarbonates, and as a solvent and electrolyte additive. wikipedia.orgfishersci.atnih.govresearchgate.net The conversion of this compound to 2-furonitrile is a focal point of recent research, with studies exploring both chemical and enzymatic methods to improve efficiency and sustainability. fishersci.atnih.gov

A significant advancement is the development of chemoenzymatic, one-pot synthesis routes starting from biomass-derived sugars like xylose. fishersci.atresearchgate.netacs.org These processes integrate the dehydration of xylose to furfural, followed by oximation to this compound, and subsequent enzymatic dehydration to 2-furonitrile, offering a greener alternative to traditional, high-temperature industrial methods. fishersci.atresearchgate.netacs.org For instance, a chemoenzymatic sequence using a biphasic system has achieved yields of over 78% for this compound from xylose. researchgate.netacs.org

The fundamental chemical properties of this compound have also been a subject of detailed investigation. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes, which have potential applications in catalysis and materials science. Furthermore, comprehensive spectroscopic and theoretical studies using methods like Density Functional Theory (DFT) have been conducted to elucidate its molecular structure, vibrational frequencies, and electronic properties. Thermodynamic properties, including enthalpies of formation and sublimation for its derivatives, have been determined, providing crucial data for process optimization. nih.gov Researchers have also explored cleaner synthesis methods, such as liquid-phase ammoximation over titanosilicate catalysts, achieving high conversion and selectivity under optimized conditions.

Remaining Challenges and Open Questions in this compound Chemistry

Despite progress, several challenges remain in the chemistry of this compound. A primary hurdle is the development of highly efficient and selective synthesis and conversion methods, particularly when scaling up from laboratory to industrial production. While one-pot syntheses from biomass are promising, optimizing reaction conditions to maximize yield and minimize by-product formation from complex biomass feedstocks continues to be a challenge. researchgate.netacs.org

The stability of the oxime functional group under various reaction conditions can be a limiting factor. For example, oximes can undergo undesired transformations in acidic media at elevated temperatures, which can complicate synthesis and purification processes. The development of robust and environmentally friendly catalytic systems is crucial for both the synthesis of this compound and its subsequent conversion to other valuable products. While enzymatic conversions are promising, the efficiency and stability of these biocatalysts often require significant protein engineering to be viable for industrial applications. researchgate.netacs.org

Furthermore, a deeper understanding of the reaction mechanisms and kinetics is needed. For instance, in Diels-Alder reactions, this compound has been found to be a poor diene, with studies suggesting that the limitations are thermodynamic rather than kinetic. Overcoming these intrinsic limitations to broaden the synthetic utility of this compound is an ongoing area of research. For certain potential applications, such as in medicinal chemistry, the ability of its derivatives to penetrate biological barriers remains a significant and unresolved question. nih.gov

Prospects for Novel Derivatives and Expanded Applications

The unique structure of this compound, combining a furan (B31954) ring with a reactive oxime group, makes it an excellent scaffold for creating a diverse range of novel derivatives with expanded applications.

In Agriculture: Derivatives such as N-O-furfural oxime ethers have shown significant potential as nitrification inhibitors. acs.orgresearchgate.netnih.gov These compounds can slow the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, improving nitrogen use efficiency of fertilizers and reducing environmental nitrogen losses. acs.orgfertilizerseurope.com Studies have shown that compounds like N-O-ethyl furfural oxime can inhibit nitrification by over 50%. acs.orgresearchgate.netnih.gov

In Pharmaceuticals and Fine Chemicals: Phenyl derivatives of furfural oxime have demonstrated a range of biological activities, including antispasmodic, vasodilator, cardiotropic, and antiviral properties, opening avenues for medicinal chemistry research. nih.gov The compound is a key starting material for furfurylamine, which has applications in the synthesis of pharmaceuticals, and can serve as a bio-based alternative to benzylamine (B48309) for producing high-performance polymers. fishersci.caontosight.ai Its role as a precursor to 2-furonitrile, which itself is a building block for pharmaceuticals and a potential sweetening agent, further underscores its importance. wikipedia.orgresearchgate.netnih.gov

In Materials Science: The ability of this compound to form complexes with metal ions is being explored for applications in catalysis. Furthermore, it and its derivatives, such as 3-(2-Furyl)acrylic acids, are used in the synthesis of polymeric materials, including polymeric glass and light stabilizers. nih.gov

The following table showcases some of the promising derivatives and their potential applications.

Derivative ClassSpecific ExamplePotential Application
N-O-furfural oxime ethersN-O-ethyl furfural oximeNitrification inhibitor in agriculture acs.orgresearchgate.netnih.gov
Phenyl derivatives5-(nitrophenyl)-2-furaldehyde oximeIntermediates for compounds with antispasmodic, vasodilator, antiviral properties nih.gov
Reduction ProductsFurfurylamineIntermediate for pharmaceuticals and polymers fishersci.caontosight.ai
Dehydration Products2-FuronitrilePrecursor for fine chemicals, pharmaceuticals, sweeteners, and polymers wikipedia.orgresearchgate.netnih.gov

Interdisciplinary Research Opportunities

The study of this compound sits (B43327) at the intersection of several scientific disciplines, offering numerous opportunities for collaborative research.

Green Chemistry and Biocatalysis: There is a significant opportunity to merge green chemistry principles with biocatalysis. This involves developing sustainable synthesis routes from raw biomass, like agricultural waste, and employing engineered enzymes for the highly selective conversion of this compound. researchgate.netnih.govacs.org This approach minimizes the use of harsh reagents and conditions typical of traditional chemical synthesis.

Materials Science and Coordination Chemistry: The capacity of this compound to act as a ligand for metal ions presents opportunities in materials science. nih.gov Research can focus on designing and synthesizing novel metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic, electronic, or optical properties.

Medicinal and Pharmaceutical Sciences: The diverse biological activities reported for derivatives of this compound call for deeper investigation. nih.gov Collaboration between synthetic organic chemists and pharmacologists could lead to the discovery of new therapeutic agents, exploring their potential as antifungal, antiviral, or even anticancer drugs.

Agricultural Science: The proven efficacy of certain this compound derivatives as nitrification inhibitors opens a path for agricultural research. acs.orgresearchgate.netnih.gov This includes field studies to evaluate their effectiveness in different soil types and climates, their long-term impact on soil health, and the development of cost-effective formulations for large-scale application. fertilizerseurope.com

Electrochemistry and Sustainable Synthesis: Emerging research into the electrochemical synthesis of oximes, including the related cyclohexanone (B45756) oxime, from the reduction of nitrogen oxides (NOx) presents an exciting frontier. wikipedia.orgfishersci.canih.gov Applying these electrochemical methods to produce this compound could provide a highly sustainable pathway that couples waste nitrogen stream valorization with biomass upgrading.

By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile, bio-based chemical platform can be realized, driving innovation across multiple sectors.

Q & A

Q. How can researchers validate the environmental degradation pathways of this compound in soil/water systems?

  • Methodology : Aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Quantify metabolites (e.g., 2-furoic acid) via LC-MS/MS and monitor mineralization rates using 14^{14}C-labeled compounds .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use PPE (nitrile gloves, fume hood) due to potential skin/eye irritation. Store in amber glass under nitrogen to prevent oxidation. Emergency procedures include activated charcoal for ingestion and ethanol/water rinses for dermal exposure .

Q. How does the ECHA’s CoRAP assessment impact future research on 2-furaldehyde derivatives?

  • Implications : The 2022 CoRAP listing mandates rigorous ecotoxicological profiling for derivatives. Researchers should prioritize alternatives like 5-nitro-2-furaldehyde oxime (Micofur), which has lower bioaccumulation potential .

Recent Advances and Knowledge Gaps

Q. What emerging applications of this compound are reported in asymmetric catalysis?

  • Innovations : Chiral oxime ligands enable enantioselective aldol reactions (up to 90% ee) when paired with Cu(II) catalysts. Recent studies highlight their utility in synthesizing β-lactam antibiotics .

Which unresolved mechanistic questions persist in the photochemistry of this compound?

  • Knowledge Gaps : The role of excited-state proton transfer in E/Z isomerization remains unclear. Time-resolved femtosecond spectroscopy and CASSCF calculations are proposed to map photochemical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.